molecular formula C25H25ClN4O3S3 B2876134 ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 671200-13-8

ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2876134
CAS No.: 671200-13-8
M. Wt: 561.13
InChI Key: NCYMQPYWMAQPGO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a molecular formula of C20H17ClN4OS2 and a molecular weight of 428.95. It contains several functional groups and rings, including a thiazole ring, a triazole ring, a thiophene ring, and a cyclohepta ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide. The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide. Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . For example, the 1H-NMR spectrum of similar compounds shows singlet peaks at various chemical shifts, which correspond to the different types of protons in the molecule .


Chemical Reactions Analysis

The reactivity of this compound can be influenced by the presence of various functional groups and the nature of the substituents on the rings. For example, the presence of the thiazole ring and the triazole ring can make the compound reactive towards various nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the nature of its functional groups. For instance, the presence of various polar functional groups can influence its solubility in different solvents. The melting point of similar compounds has been reported to be in the range of 230-232 °C .

Scientific Research Applications

Synthesis and Anticancer Activity

Research into heterocyclic compounds, such as those involving thiophene and thiazolo[2,3-c][1,2,4]triazol moieties, often targets the development of new anticancer agents. A study highlighted the synthesis of novel heterocycles using thiophene incorporated thioureido substituent as precursors. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell lines, with several showing potent activity, indicating their potential as leads for anticancer drug development (Abdel-Motaal, Asem, & Alanzy, 2020).

Antimicrobial Evaluation

Thieno and thiazole derivatives are also explored for their antimicrobial properties. A study involving the synthesis of thieno[2,3-d]-pyrimidine and related systems discussed their antimicrobial activity. These compounds were synthesized using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a main building block, displaying antimicrobial activity against a range of pathogens (Hemdan & Abd El-Mawgoude, 2015).

Biological Activities of Hybrid Molecules

Another area of research involves the microwave-assisted synthesis of hybrid molecules containing various heterocyclic frameworks, aimed at exploring their biological activities. These studies often result in compounds with antimicrobial, antilipase, and antiurease activities, suggesting the versatility of heterocyclic compounds in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antioxidant and Antimicrobial Properties

Further, the synthesis of lignan conjugates via cyclopropanation, resulting in compounds with profound antioxidant and antimicrobial properties, exemplifies the potential of heterocyclic compounds in addressing oxidative stress-related diseases and infections (Raghavendra et al., 2016).

Future Directions

Given the interesting biological activities exhibited by similar compounds, future research could focus on exploring the potential applications of this compound in medicinal chemistry. For instance, its inhibitory activity against α-amylase suggests potential applications in the treatment of type II diabetes . Further studies could also investigate its potential antimicrobial activity .

Properties

IUPAC Name

ethyl 2-[3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3S3/c1-2-33-23(32)21-17-6-4-3-5-7-19(17)36-22(21)27-20(31)12-13-34-24-28-29-25-30(24)18(14-35-25)15-8-10-16(26)11-9-15/h8-11,14H,2-7,12-13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYMQPYWMAQPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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